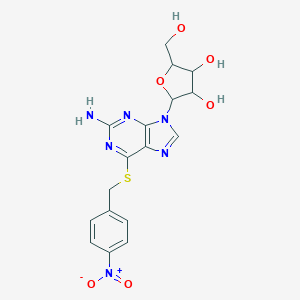

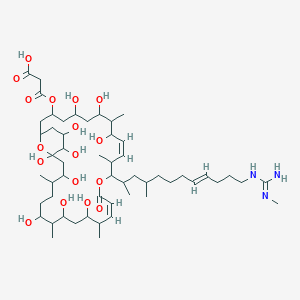

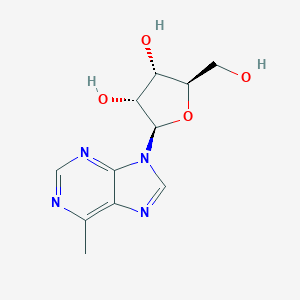

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule with potential applications in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of similar compounds involves enzymatic polymerization processes, as seen in the synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, polymerized with various diacid ethyl esters by Candida antarctica Lipase B (CALB) (Jiang et al., 2014). Another relevant synthesis process includes the palladium-catalyzed oxidative cyclization–methoxycarbonylation of 4-yn-1-ols to produce tetrahydrofurans (Gabriele et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds with similar backbones has been studied extensively. For example, the structure of 9(R)-[6(R)-hydroxymethyl-1-oxa-4-thiacyclohexan-2-yl]hypoxanthine-water was determined through X-ray crystallography, revealing details about the orientation of bases and sugar moieties (Mazumder et al., 2001).

Chemical Reactions and Properties

The chemical reactions of similar compounds involve processes like electrophilic cyclization and halolactonization. For instance, the synthesis of trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2'-oyl-5-methylfurans was achieved using K2CO3 as a base in an efficient protocol with high stereoselectivity (Zhang et al., 2007).

Physical Properties Analysis

The physical properties of compounds in this category, such as 2,5-bis(hydroxymethyl)furan-based polyesters, were characterized, revealing the effects of methylene units on their physical properties (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure and the specific substituents present in the molecule. Studies on similar molecules, like the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines, provide insights into their chemical behaviors (Yu et al., 1996).

Scientific Research Applications

Biomass Conversion and Derivative Production

Bioconversion of Plant Biomass 5-Hydroxymethylfurfural (HMF) and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, are pivotal in the conversion of plant biomass into valuable chemical feedstocks. These compounds serve as alternatives to non-renewable hydrocarbon sources, marking significant strides in the creation of polymers, fuels, and various chemicals from renewable plant feedstocks (Chernyshev, Kravchenko, & Ananikov, 2017).

Solvent Selection in Biomass Conversion In the biphasic dehydration of sugars to HMF, selecting appropriate solvents is crucial to enhance productivity and minimize undesired side reactions. Tools like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) aid in screening potential solvents based on molecular interactions, emphasizing green chemistry in solvent selection (Esteban, Vorholt, & Leitner, 2020).

Chemical Synthesis and Applications

Organic Synthesis Using HMF HMF, derived from biomass, plays a significant role in organic synthesis, serving as a building block for producing various value-added chemicals, materials, and biofuels. Its diverse functional groups make it an excellent starting material for the preparation of fine chemicals, demonstrating its versatility in incorporating renewable carbon sources into target compounds (Fan, Verrier, Queneau, & Popowycz, 2019).

Cyclopentanone Synthesis from Biomass-Derived Furfurals HMF serves as a chemical feedstock in the biorefinery process, contributing to the synthesis of cyclopentanone and its derivatives. These compounds are pivotal petrochemical intermediates with vast commercial prospects, demonstrating the potential of biomass-derived furfurals in synthesizing a broad range of petrochemicals (Dutta & Bhat, 2021).

Environmental and Biological Implications

Environmental Fate of HMF HMF, often found in processed foods and honey, arises from the hydrogenation of sugar substances under specific conditions. Despite its low incidence in food, it's vital to understand the formation and potential health impacts of HMF as it can indicate food quality and the presence of contamination during heat-processing in various food products (Farag et al., 2020).

Potential of HMF in Adhesive Systems Exploring HMF and its derivatives in adhesive systems, especially in industries like wood and foundry, is gaining traction. As the industry seeks to replace fossil-based chemicals, HMF emerges as a key renewable reactant in developing alternative adhesives, though further research is needed to enhance performance and economic viability (Thoma et al., 2020).

properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8-,9-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGBCBGMUIGJBD-PNHWDRBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol | |

CAS RN |

14675-48-0 |

Source

|

| Record name | 6-Methylpurine riboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014675480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylpurine riboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.